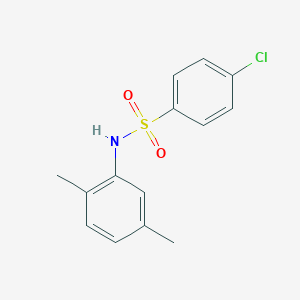

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide

描述

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.79 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation or reduction can lead to different sulfonamide derivatives.

科学研究应用

Medicinal Chemistry

Building Block for Pharmaceuticals

4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those exhibiting antibacterial and antifungal properties. Its sulfonamide moiety allows it to mimic para-aminobenzoic acid (PABA), competing with it for enzyme binding sites, particularly in the inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis pathways in microorganisms .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. Its mechanism involves the inhibition of folate synthesis, which is essential for bacterial growth and survival. Additionally, it has shown potential as an antifungal agent, further expanding its therapeutic applications.

Anticancer Properties

Studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The compound induces apoptosis in these cells through a dose-dependent mechanism, highlighting its potential as an anticancer therapeutic agent.

Biological Studies

Enzyme Inhibition Studies

The compound is employed in biological research to investigate enzyme inhibition and protein interactions. Its ability to inhibit DHPS makes it a valuable tool for studying folate metabolism in microorganisms and assessing the efficacy of potential drug candidates targeting similar pathways .

Structure-Activity Relationship (SAR) Studies

this compound is also used in SAR studies to understand how structural modifications affect biological activity. By synthesizing derivatives with varying substituents on the phenyl ring, researchers can assess changes in binding affinity and inhibitory potency against target enzymes .

Industrial Applications

Intermediate for Dyes and Pigments

In addition to its pharmaceutical applications, this compound serves as an intermediate in the production of dyes, pigments, and other specialty chemicals. The sulfonamide group enhances its reactivity in various chemical transformations, making it suitable for industrial synthesis processes .

Case Studies

- Antibacterial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound exhibited potent inhibitory activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Research : A research article highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells. The study demonstrated that treatment with varying concentrations led to significant cell death through mechanisms involving caspase activation.

- Enzyme Inhibition Analysis : A detailed investigation into the enzyme inhibition properties of this sulfonamide revealed that it effectively competes with PABA for binding to DHPS. This study provided insights into its potential use as a lead compound for developing new antimicrobial agents targeting folate biosynthesis .

作用机制

The mechanism of action of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is primarily related to its ability to inhibit certain enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme’s activity, leading to the disruption of folic acid synthesis in microorganisms .

相似化合物的比较

Similar Compounds

- 4-chloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide

- 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide

- 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is unique due to the presence of both chlorine and dimethyl groups on the phenyl ring, which can influence its reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s binding affinity to target enzymes and its overall pharmacokinetic properties .

生物活性

4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound is its ability to inhibit certain enzymes, notably dihydropteroate synthase (DHPS). This enzyme is critical in the folate synthesis pathway in microorganisms. The sulfonamide group of this compound mimics para-aminobenzoic acid (PABA), thereby competing with it for binding to DHPS. This competition leads to a disruption in folic acid synthesis, which is essential for microbial growth and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest its potential utility in treating bacterial infections.

Anticancer Activity

Several studies have highlighted the compound's anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). Notably, it induces apoptosis in these cells through a dose-dependent mechanism . The selectivity of this compound against cancer cells compared to normal cells indicates a favorable therapeutic window.

In Vitro Studies

- Cytotoxicity Assays : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 0.65 μM. This level of activity is comparable to standard chemotherapeutic agents like doxorubicin but with a better selectivity index .

- Flow Cytometry Analysis : Flow cytometry assays revealed that the compound significantly induces apoptosis in treated cancer cell lines, suggesting its mechanism involves triggering programmed cell death pathways .

- Enzyme Inhibition Studies : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. Such inhibition could be leveraged for therapeutic strategies against cancers where CA IX plays a role.

Pharmacokinetic Considerations

Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Computational models indicate potential interactions with various biomolecules involved in cardiovascular regulation, further broadening its therapeutic implications .

Data Summary Table

| Activity Type | Target/Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | N/A | Enzyme inhibition |

| Anticancer | MCF-7 | 0.65 μM | Apoptosis induction |

| Anticancer | CEM-13 | N/A | Enzyme inhibition |

| Carbonic Anhydrase Inhibition | CA IX | N/A | Competitive inhibition |

属性

IUPAC Name |

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOARWRMTEQRKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304141 | |

| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-68-4 | |

| Record name | NSC164352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide as revealed by the study?

A1: The study reveals that this compound crystallizes with two unique molecules in its asymmetric unit []. These two molecules exhibit distinct conformations, primarily differing in the torsion angles around the C—SO2—NH—C bond (65.3° and 54.6°) and the tilt angles between the two aromatic rings (59.3° and 45.8°) []. Furthermore, the crystal structure reveals the formation of dimers through pairs of N—H⋯O hydrogen bonds facilitated by inversion symmetry [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。